molecular formula C10H10O2 B13000686 1-(2,3-Dihydrobenzofuran-3-yl)ethanone

1-(2,3-Dihydrobenzofuran-3-yl)ethanone

Cat. No.: B13000686
M. Wt: 162.18 g/mol
InChI Key: DWLDEPRUQFLRFY-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzofuran-3-yl)ethanone is an organic compound with the molecular formula C10H10O2 It belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3-Dihydrobenzofuran-3-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 2-(allyloxy)anilines in the presence of sulfur dioxide and hydrazines under mild conditions. This reaction proceeds through an intramolecular 5-exo-cyclization and insertion of sulfur dioxide .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis processes. These processes often start with readily available starting materials such as 2-(allyloxy)anilines and involve various reaction conditions to achieve the desired product. The specific details of these methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydrobenzofuran-3-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfur dioxide, hydrazines, and various oxidizing and reducing agents. Reaction conditions can vary widely, but mild conditions are often preferred to maintain the integrity of the benzofuran ring .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield oxidized derivatives, while reduction reactions can produce alcohols.

Scientific Research Applications

1-(2,3-Dihydrobenzofuran-3-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of bioactive molecules, which can interact with various biological targets. The specific pathways involved depend on the structure of the bioactive molecules derived from this compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2,3-Dihydrobenzofuran-3-yl)ethanone include other benzofuran derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the benzofuran ring, which can influence its reactivity and potential applications. The position of the ethanone group can affect the compound’s chemical properties and its interactions with other molecules.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLDEPRUQFLRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1COC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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